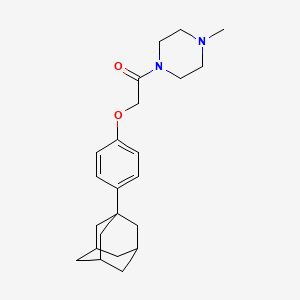
IDF-11774
Übersicht
Beschreibung
IDF-11774 ist ein neuartiger Inhibitor des Hypoxie-induzierbaren Faktors-1 alpha (HIF-1α), eines regulatorischen Faktors, der an der zellulären Reaktion auf niedrige Sauerstoffwerte beteiligt ist. Diese Verbindung hat ein erhebliches Potenzial in der Krebstherapie gezeigt, indem sie die Anhäufung von HIF-1α hemmt und so das Tumorwachstum und die Metastasierung unterdrückt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: IDF-11774 wird durch eine Säure-Amin-Kupplungsreaktion zwischen 1-Methylpiperazin und 4-(1-Adamantyl)-phenoxyessigsäure synthetisiert . Die Reaktion beinhaltet typischerweise die Verwendung von Kupplungsgruppen wie N,N'-Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan (DCM). Die Reaktion wird bei Raumtemperatur unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die präzise Kontrolle der Temperatur, die Wahl des Lösungsmittels und Reinigungsmethoden wie Umkristallisation und Chromatographie .
Analyse Chemischer Reaktionen
Reaktionstypen: IDF-11774 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Gängige Reagenzien und Bedingungen:
Substitutionsreaktionen: this compound reagiert mit Nukleophilen in Gegenwart einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3).
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) können verwendet werden, um this compound zu oxidieren.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) können this compound reduzieren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
IDF-11774 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .
Chemie:
- Wird als Werkzeugverbindung verwendet, um Hypoxie-induzierbare Faktor-Pfade zu untersuchen.
- Wird bei der Synthese von Derivaten für Struktur-Aktivitäts-Beziehungsstudien (SAR) eingesetzt.
Biologie:
- Wird auf seine Rolle in der zellulären Reaktion auf Hypoxie untersucht.
- Wird in Studien verwendet, um die Regulation von HIF-1α und seine nachgeschalteten Wirkungen zu verstehen.
Medizin:
- Zeigte Wirksamkeit in präklinischen Modellen verschiedener Krebsarten, darunter Darmkrebs, Lungenkrebs, Schilddrüsenkrebs und Melanom .
- Es wurde gezeigt, dass es durch Hemmung von HIF-1α Zellzyklusarrest und Apoptose in Krebszellen induziert .
Industrie:
- Potenzieller Einsatz bei der Entwicklung neuer Krebstherapeutika.
- Wird auf seine Rolle bei der Steigerung der Wirksamkeit bestehender Krebsbehandlungen untersucht .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Anhäufung von HIF-1α hemmt, einem Transkriptionsfaktor, der die Expression von Genen reguliert, die unter hypoxischen Bedingungen an Angiogenese, Metabolismus und Zellüberleben beteiligt sind . Durch die Bindung an HSP70 stört this compound seine Chaperonaktivität, was zum Abbau von HIF-1α führt . Diese Hemmung führt zu einer reduzierten Expression von HIF-1α-Zielgenen, einer verringerten Glukoseaufnahme und einem gestörten Krebszellstoffwechsel .
Wirkmechanismus
IDF-11774 exerts its effects by inhibiting the accumulation of HIF-1α, a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions . By binding to HSP70, this compound disrupts its chaperone activity, leading to the degradation of HIF-1α . This inhibition results in reduced expression of HIF-1α target genes, decreased glucose uptake, and impaired cancer cell metabolism .
Vergleich Mit ähnlichen Verbindungen
IDF-11774 ist unter HIF-1α-Inhibitoren aufgrund seines dualen Wirkmechanismus einzigartig: Hemmung der HSP70-Chaperonaktivität und direkte Zielsetzung von HIF-1α . Ähnliche Verbindungen umfassen:
BAY 87-2243: Ein mitochondrialer Komplex-I-Inhibitor, der die Hypoxie-induzierte HIF-1α-Anhäufung reduziert.
PX-478: Verhindert die Hypoxie-vermittelte HIF-1α-Signalübertragung, indem es die HIF-1α-Translation hemmt.
KCN-1: Ein Benzopyran-Analog, das die Interaktion von HIF-1α mit dem Transkriptionskoaktivator p300 stört.
NSC-134754: Reduziert die HIF-1α-Aktivität und das Tumorwachstum in Prostatakrebsmodellen.
Die Fähigkeit von this compound, sowohl HSP70 als auch HIF-1α anzugreifen, macht es zu einem vielversprechenden Kandidaten für die Krebstherapie und bietet möglicherweise Vorteile gegenüber anderen HIF-1α-Inhibitoren .
Eigenschaften
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBBBLPWBSWERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


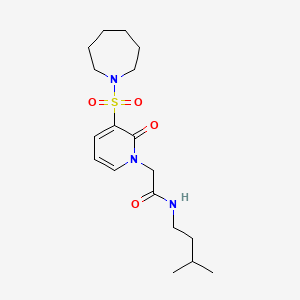
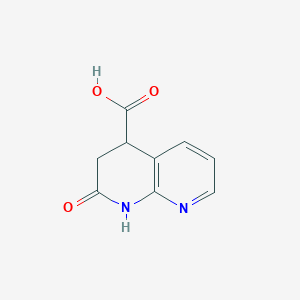

![N-(2,4-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2462364.png)


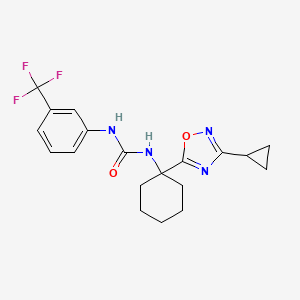
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide](/img/structure/B2462370.png)

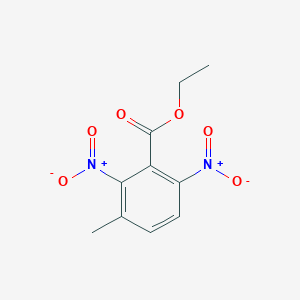

![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)
